Methyl 4-(4-methylphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate
Description
This compound features a thiophene core substituted at position 2 with a methyl ester, at position 4 with a 4-methylphenyl group, and at position 3 with a 4-methylpiperidin-1-ylsulfonyl moiety.
Properties
IUPAC Name |
methyl 4-(4-methylphenyl)-3-(4-methylpiperidin-1-yl)sulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-13-4-6-15(7-5-13)16-12-25-17(19(21)24-3)18(16)26(22,23)20-10-8-14(2)9-11-20/h4-7,12,14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKZMJJPSSJEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(4-methylphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate, often referred to as a thiophene derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by a thiophene ring substituted with a carboxylate group and a sulfonamide moiety, which contributes to its biological properties. The molecular formula is , and its molecular weight is approximately 334.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.44 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
Anticancer Activity
Recent studies have demonstrated that thiophene derivatives exhibit significant anticancer properties. For instance, research has indicated that certain thiophene-based compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : The anticancer activity is often linked to the compound's ability to modulate pathways involved in cell survival and death, such as the PI3K/Akt/mTOR pathway.
Neuroprotective Effects
This compound has also shown promise in neuroprotection:
- Study Findings : In vitro studies have indicated that this compound can protect neuronal cells from oxidative stress-induced damage. It appears to enhance the expression of neuroprotective proteins and reduce apoptosis in neuronal cultures.
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens:
- Efficacy : In vitro assays have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Other Pharmacological Activities
In addition to the aforementioned activities, preliminary data suggest that this thiophene derivative may possess:
- Anti-inflammatory Properties : By inhibiting pro-inflammatory cytokines, it may reduce inflammation in various models.
- Analgesic Effects : Some studies indicate potential pain-relieving properties through modulation of pain pathways.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of thiophene derivatives on breast cancer cell lines. The results showed a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM.
- Neuroprotection Study : Research conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound reduced oxidative stress markers by approximately 40%, indicating significant neuroprotective effects.
- Antimicrobial Study : A recent investigation found that the compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus at concentrations as low as 15 µg/mL.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Sulfonamide vs. Halogen/Other Groups : The target’s sulfonamide group (vs. bromine in or aldehyde in ) may improve solubility in polar solvents (e.g., DMSO) and enable interactions with biological targets via hydrogen bonding.
- Piperidine Substituent: The 4-methylpiperidine group introduces chirality and basicity, which could enhance membrane permeability compared to non-basic analogs like the aldehyde derivative .
- Core Heterocycle : Thiophene (target) vs. furan () alters electronic properties; thiophene’s higher aromaticity may stabilize the molecule in oxidative conditions.
Physicochemical Properties (Inferred)
- Lipophilicity : The target’s methyl ester and piperidine groups likely increase logP compared to the polar aldehyde () but reduce it relative to the bromophenyl analog ().
- Solubility : The sulfonamide may enhance aqueous solubility at acidic pH due to protonation of the piperidine nitrogen.
- Thermal Stability : Thiophene derivatives (target, ) generally exhibit higher thermal stability than furans () due to aromatic stabilization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
